molecular formula C6H6N2O3S B1460666 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid CAS No. 6314-14-3

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

Cat. No.: B1460666
CAS No.: 6314-14-3
M. Wt: 186.19 g/mol
InChI Key: DUBCMCDVRJTNQR-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (C₆H₆N₂O₃S, molecular weight 186.19 g/mol) is a pyrimidine derivative characterized by a hydroxy group at position 6, a methylsulfanyl (SCH₃) substituent at position 2, and a carboxylic acid moiety at position 4 . The compound’s structure combines hydrogen-bonding capability (via the hydroxy and carboxylic acid groups) with lipophilic character (from the methylsulfanyl group), making it a versatile scaffold in medicinal chemistry and materials science. It is synthesized through reactions involving thiolation of pyrimidine precursors, as exemplified by protocols using S-methylisothiourea hemisulfate and diethyl ethoxymethyl ethylene maleate .

Properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-3(5(10)11)2-4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCMCDVRJTNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285002
Record name 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
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Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6314-14-3
Record name 1,6-Dihydro-2-(methylthio)-6-oxo-4-pyrimidinecarboxylic acid
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Record name 2-(Methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
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Record name 6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid typically involves:

  • Construction of the pyrimidine ring with appropriate substituents.
  • Introduction of the carboxylic acid group at the 4-position.
  • Functionalization at the 2-position with a methylsulfanyl group.
  • Hydroxylation at the 6-position.

These transformations are often carried out via stepwise reactions involving base-mediated cyclizations, chlorination, nucleophilic substitutions, and hydrolysis.

Preparation from 1,6-Dihydro-6-oxo-4-pyrimidinecarboxylic Acid Intermediates

A well-documented method involves starting from 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid derivatives (Formula 1 in patent WO2006121648A2). The key steps include:

  • Base Treatment: The precursor compounds (Formula 2a and 3) are treated with alkali bases (e.g., sodium or potassium hydroxide) in aqueous medium to form the pyrimidinecarboxylate salts. The pH is controlled between 9 and 14 depending on the step to optimize solubility and reaction rate.

  • Chlorination: The 4-position hydrogen on the pyrimidine ring is replaced by chlorine using chlorinating agents such as chlorine gas, hypochlorous acid (HOCl), or inorganic hypochlorites (e.g., sodium hypochlorite). This reaction is conducted in aqueous suspension with mineral acid (preferably hydrochloric acid) at 10–35 °C with agitation. The chlorinating agent is used in about 0.95 to 1.2 molar equivalents relative to the substrate.

  • Isolation: The chlorinated intermediate (Formula 4) is isolated by filtration if solid or extracted using water-immiscible solvents such as ether, dichloromethane, or ethyl acetate.

  • Substitution with Methylsulfanyl Group: The chlorine at the 2-position (or 6-position depending on the intermediate) can be displaced by nucleophilic substitution using methylthiolate sources (e.g., sodium methylthiolate), introducing the methylsulfanyl group.

  • Hydrolysis and Hydroxylation: The keto group at the 6-position is converted to a hydroxyl group via controlled hydrolysis or by reaction with ammonia or other nucleophiles under elevated temperature (80–90 °C) and pressure (100–500 kPa). This step typically takes 1–5 hours.

This multi-step sequence yields this compound with good yield and purity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Time (hours) Notes
Base treatment Alkali metal hydroxide (NaOH, KOH), water Ambient (25) 10–14 1–3 Formation of pyrimidinecarboxylate salts
Chlorination Chlorine, HOCl, or NaOCl + HCl 10–35 0.5–3 1–2 Use 0.95–1.2 molar equiv. chlorinating agent; agitation required
Isolation Filtration or extraction with ether, DCM, EtOAc Ambient N/A N/A Solid isolation preferred
Nucleophilic substitution Sodium methylthiolate or methylthiol source 50–90 Neutral 1–5 Displacement of chlorine at 2-position
Hydrolysis/hydroxylation Ammonia or ammonium hydroxide in water or ethanol 80–90 Neutral 1–5 Conversion of 6-oxo to 6-hydroxy group

Research Findings and Optimization

  • The pH control during base treatment and chlorination is critical to maximize yield and minimize side reactions.

  • Chlorination with hypochlorous acid generated in situ from sodium hypochlorite and mineral acid is preferred for safety and ease of handling.

  • The choice of solvent for extraction impacts product purity; ethyl acetate and dichloromethane provide efficient phase separation.

  • The nucleophilic substitution step benefits from mild heating and inert atmosphere to prevent oxidation of the methylsulfanyl group.

  • Hydroxylation under ammonia pressure ensures complete conversion of the keto group while maintaining the integrity of other functional groups.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents/Conditions Product Intermediate
1. Base treatment Salt formation NaOH/KOH, water, pH 10–14 Pyrimidinecarboxylate salt
2. Chlorination Electrophilic substitution Cl2 or HOCl, HCl, aqueous, 10–35 °C 4-Chloropyrimidinecarboxylic acid (Formula 4)
3. Isolation Filtration/extraction Ether, DCM, EtOAc Purified chlorinated intermediate
4. Nucleophilic substitution Substitution Sodium methylthiolate, 50–90 °C 2-(Methylsulfanyl)-4-chloropyrimidine derivative
5. Hydroxylation Hydrolysis NH3 or ammonium hydroxide, 80–90 °C, 1–5 h This compound

Additional Notes

  • The described method is based on patent WO2006121648A2, which provides a robust and scalable synthetic route for substituted pyrimidinecarboxylic acids including the target compound.

  • Alternative synthetic routes involving cycloaddition reactions or catalytic one-pot condensations exist for related pyrimidine derivatives but are less documented specifically for this compound.

  • The use of controlled chlorination and substitution steps allows for high regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, halides.

    Condensation Reagents: Aldehydes, ketones, esters.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrimidine derivatives.

    Condensation Products: Larger heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 6-HMPCA exhibits notable antibacterial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Antibacterial Activity of 6-HMPCA

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects
6-HMPCA has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation.

Table 2: COX Inhibition by 6-HMPCA

CompoundIC50 (µM)Target Enzyme
6-HMPCA0.05COX-2
Aspirin0.10COX-1

Anticancer Activity
Emerging studies suggest that 6-HMPCA may possess anticancer properties. Preliminary research indicates it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, treatment with 6-HMPCA resulted in significant inhibition of cell proliferation in human cancer cell lines.

Case Study: Anticancer Effects on Human Cell Lines

In a study involving breast and colon cancer cell lines, treatment with 6-HMPCA resulted in:

  • Inhibition of cell proliferation by up to 70% at concentrations of 50 µM.
  • Induction of apoptosis , indicated by increased annexin V staining.

Organic Synthesis

6-HMPCA serves as an important building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

  • Oxidation Products: Ketones and aldehydes.
  • Reduction Products: Alcohols.
  • Substitution Products: Various substituted pyrimidine derivatives.
  • Condensation Products: Larger heterocyclic compounds.

Material Science

In industry, 6-HMPCA is utilized for developing new materials such as polymers and coatings due to its unique chemical properties. The compound's ability to form hydrogen bonds and ionic interactions makes it suitable for enhancing the performance characteristics of materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group can participate in redox reactions, further modulating the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarboxylic Acids

Substituent Variations at Position 2

6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid
  • Structure : Replaces the methylsulfanyl group with a phenyl ring (C₁₁H₈N₂O₃, MW 216.19 g/mol).
  • However, this substitution reduces solubility compared to the methylsulfanyl derivative .
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic Acid
  • Structure: Substitutes methylsulfanyl with methylamino (NHCH₃) (C₆H₇N₃O₃, MW 169.14 g/mol).
  • Impact: The methylamino group increases basicity (pKa ~8–10) compared to the thioether (pKa ~1–3), altering ionization states under physiological conditions. This could affect membrane permeability and target engagement .
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Features a 4-chlorophenyl group at position 2 and a methyl group at position 6 (C₁₂H₉ClN₂O₂, MW 248.67 g/mol).
  • This compound’s higher molecular weight may reduce metabolic clearance compared to the target compound .

Substituent Variations at Position 4/5

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic Acid
  • Structure : Carboxylic acid at position 5 and methyl at position 4 (C₆H₆N₂O₂S, MW 170.19 g/mol).
  • The methyl group at position 4 may sterically hinder binding in enzyme active sites .
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester
  • Structure : Ethyl ester at position 5 and hydroxy group at position 4 (C₈H₁₀N₂O₃S, MW 214.24 g/mol).
  • Impact : Esterification increases lipophilicity, improving cellular uptake but requiring enzymatic hydrolysis for activation. This derivative is a prodrug candidate .

Biological Activity

6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid (often referred to as 6-HMPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its antibacterial, anti-inflammatory, and anticancer properties, making it a candidate for further research and development.

  • Molecular Formula : C7H8N2O3S
  • Molecular Weight : 188.22 g/mol
  • Structure : The compound features a pyrimidine ring with a hydroxyl group at position 6, a methylthio group at position 2, and a carboxylic acid group at position 4.

Antibacterial Activity

Research indicates that 6-HMPCA exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 1: Antibacterial Activity of 6-HMPCA

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The anti-inflammatory potential of 6-HMPCA has also been investigated. Studies suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.

Table 2: COX Inhibition by 6-HMPCA

CompoundIC50 (µM)Target Enzyme
This compound0.05COX-2
Aspirin0.10COX-1

Anticancer Activity

Emerging evidence suggests that 6-HMPCA may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Effects on Human Cell Lines

In a study conducted on various human cancer cell lines, including breast and colon cancer cells, treatment with 6-HMPCA resulted in:

  • Inhibition of cell proliferation by up to 70% at concentrations of 50 µM.
  • Induction of apoptosis , as evidenced by increased annexin V staining.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 6-HMPCA. Modifications to the methylthio group or hydroxyl group have shown to influence both antibacterial and anti-inflammatory activities significantly.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Replacement of -S(CH3) with -OIncreased antibacterial activity
Hydroxyl group substitutionEnhanced anti-inflammatory effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid
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6-Hydroxy-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid

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